The compound is cataloged under the CAS number 58271-37-7, and its InChI key is YUUSRGBUOGLRPE-UHFFFAOYSA-N. The compound's synthesis and properties have been documented in various chemical databases, including PubChem and BenchChem.
The synthesis of N,N'-bis(2,4-dimethylphenyl)propanediamide typically involves the reaction of 2,4-dimethylaniline with a suitable propanediamide precursor. Key aspects of the synthesis include:
N,N'-bis(2,4-dimethylphenyl)propanediamide features a unique molecular structure characterized by:
CC1=CC(=C(C=C1)NC(=O)CC(=O)NC2=C(C=C(C=C2)C)C)C
.N,N'-bis(2,4-dimethylphenyl)propanediamide can undergo several chemical reactions:
The specific products formed depend on the reagents and conditions employed during these reactions .
The mechanism of action for N,N'-bis(2,4-dimethylphenyl)propanediamide involves its interactions at the molecular level within biological systems. While detailed studies are still ongoing, preliminary research suggests that it may exhibit antimicrobial and anticancer properties. Its effectiveness is likely linked to its ability to interact with specific biological targets or pathways, although comprehensive mechanistic studies are required for conclusive insights .
N,N'-bis(2,4-dimethylphenyl)propanediamide possesses several notable physical and chemical properties:
N,N'-bis(2,4-dimethylphenyl)propanediamide has diverse applications across various fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2